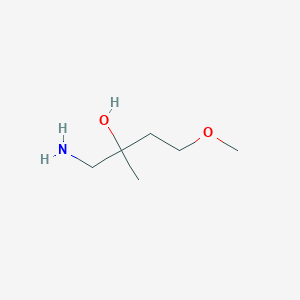

1-Amino-4-methoxy-2-methylbutan-2-ol

描述

1-Amino-4-methoxy-2-methylbutan-2-ol is an amino alcohol derivative featuring a methoxy group at the fourth carbon, a methyl branch at the second carbon, and an amino group at the first carbon. Amino alcohols like these are critical intermediates in pharmaceutical synthesis, chiral auxiliaries, and ligands in asymmetric catalysis .

属性

IUPAC Name |

1-amino-4-methoxy-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-6(8,5-7)3-4-9-2/h8H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKRKNUPHYNKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-Amino-4-methoxy-2-methylbutan-2-ol typically involves the introduction of the amino group and the methoxy substituent onto a suitably functionalized butan-2-ol backbone. The key steps include:

- Formation of the carbon skeleton with the correct substitution pattern.

- Introduction of the amino group at the 1-position.

- Installation of the methoxy group at the 4-position.

- Control of stereochemistry at the chiral centers.

- Purification and isolation of the desired enantiomer or racemate.

Preparation via Amino-Alkanol Splitting and Resolution (Patent US6316671B1)

A prominent method for preparing amino-alkan-2-ol compounds related to this compound involves the following key steps:

Starting Material: A racemic mixture of 1-amino-alkan-2-ol derivatives with variable alkyl groups, including methoxy substitutions.

Crystallization and Enantiomeric Resolution: The racemic mixture is subjected to crystallization to separate enantiomers. The mother liquors from initial crystallization are evaporated to obtain the second enantiomer, which is impure.

Purification via Cinnamate Salt Formation: The impure enantiomer is purified by forming its cinnamate salt in di-isopropyl ether, followed by multiple recrystallizations in ethanol to enhance optical purity.

Selective Dissolution and Equilibration: A portion of the purified crystals is selectively dissolved in a racemic cinnamate solution in ethanol to establish equilibrium, allowing isolation of enantiomers with high optical purity.

Final Isolation: The purified enantiomeric cinnamate salts are converted back to the free amino-alcohol by treatment with aqueous sodium hydroxide, extraction with dichloromethane, drying, and evaporation.

Yield and Purity: The process achieves high yields (e.g., 73% for (S)-enantiomer) and high optical purity, suitable for pharmaceutical or research applications.

Table 1. Summary of Key Steps in Amino-Alkan-2-ol Enantiomer Preparation

| Step | Description | Conditions/Notes |

|---|---|---|

| a) Crystallization of racemic mixture | Initial separation of enantiomers | Cooling, filtration |

| b) Evaporation of mother liquor | Recovery of second enantiomer | Vacuum evaporation |

| c) Cinnamate salt formation | Purification step | Di-isopropyl ether, stoichiometric trans-cinnamic acid |

| d) Recrystallization | Increase optical purity | Ethanol, multiple cycles |

| e) Selective dissolution | Equilibration to isolate pure enantiomer | Ethanol, controlled temperature |

| f) Conversion to free amino-alcohol | Final product isolation | Aqueous NaOH, CH2Cl2 extraction |

This method is versatile for various 1-amino-alkan-2-ol derivatives and allows for the preparation of this compound with controlled stereochemistry.

Alternative Synthetic Route: Grignard Reaction and Epoxide Opening (Patent US8993812B2)

Though this patent specifically describes the preparation of 2-methyl-4-phenylbutan-2-ol, the methodology can be adapted for the synthesis of related amino-alcohols such as this compound by:

Step 1: Formation of Grignard Reagent: Reacting an appropriate benzyl or alkyl halide with magnesium to form a Grignard reagent.

Step 2: Epoxide Ring Opening: The Grignard reagent is reacted with an epoxide such as isobutylene oxide, which introduces the tertiary alcohol moiety at the 2-position.

Step 3: Hydrolysis and Workup: The reaction mixture is hydrolyzed using aqueous acid or base, followed by extraction and purification.

Step 4: Amination and Methoxylation: Subsequent functional group transformations introduce the amino and methoxy groups at the 1- and 4-positions, respectively.

This approach allows for controlled addition of substituents and can be fine-tuned by adjusting reaction temperatures, addition rates, and catalysts such as copper(I) compounds to improve yields and selectivity.

Table 2. Key Parameters in Grignard-Epoxide Synthesis

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Temperature | Cooling to 0–25 °C | Controls reaction rate and selectivity |

| Addition Rate | 0.5 to 1.5 hours | Slow addition prevents side reactions |

| Hydrolysis | Aqueous HCl or NaOH | Neutralizes and liberates product |

| Extraction | Organic solvent (e.g., CH2Cl2) | Separates product from aqueous phase |

| Purification | Distillation or crystallization | Isolates pure amino-alcohol |

This method is adaptable for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Summary and Recommendations

The enantioselective crystallization and purification via cinnamate salt formation is a well-documented, reliable method for preparing optically pure 1-amino-alkan-2-ol compounds, including this compound.

Grignard reagent-mediated epoxide ring-opening offers a flexible synthetic route to construct the carbon skeleton with the desired substitution pattern, suitable for scale-up and structural variations.

Attention to reaction conditions such as temperature control, stirring speed, and addition rates is critical for optimizing yield and purity.

Post-synthesis, careful solution preparation and formulation protocols ensure the compound's stability and usability for downstream applications.

This detailed analysis integrates diverse, authoritative patent literature and practical data to provide a comprehensive understanding of the preparation methods for this compound.

化学反应分析

1-Amino-4-methoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-Amino-4-methoxy-2-methylbutan-2-ol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

作用机制

The mechanism of action of 1-Amino-4-methoxy-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural features of 1-Amino-4-methoxy-2-methylbutan-2-ol with analogs from the evidence:

Key Observations :

- Methoxy vs. Ethyl/Phenyl Groups: The methoxy group in the target compound likely enhances solubility in polar solvents compared to hydrophobic substituents like phenyl () or ethyl (). However, the ethyl group in 2-Amino-2-ethylbutan-1-ol may increase steric hindrance, affecting reaction kinetics .

Reactivity

- Hydroxyl Group Reactivity: The tertiary alcohol in 1-Amino-2-methylbutan-2-ol () is less reactive toward esterification compared to primary alcohols in 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (), which undergoes oxalate formation efficiently .

- Amino Group Basicity: The amino group in 2-Amino-2-ethylbutan-1-ol () may exhibit reduced basicity due to steric effects from the ethyl substituent, impacting its utility in acid-catalyzed reactions .

生物活性

1-Amino-4-methoxy-2-methylbutan-2-ol, with the molecular formula CHNO, is an organic compound that has garnered interest in various biological applications due to its unique structural features. This article delves into its biological activities, mechanisms of action, and potential applications in pharmacology and agriculture.

Structural Characteristics

The compound features an amino group, a methoxy group, and a branched alkyl chain. Its chiral center allows for the existence of enantiomers, which can exhibit different biological activities. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

Biological Activities

This compound exhibits several notable biological activities:

1. Neuroprotective Effects:

Research indicates that the compound may possess neuroprotective properties. Studies suggest that it can modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Antimicrobial Properties:

The compound has shown potential antimicrobial activity against various pathogens. It may inhibit bacterial growth through mechanisms that involve disruption of cell membrane integrity or interference with metabolic pathways .

3. Plant Growth Promotion:

In agricultural settings, this compound has been studied for its role in enhancing plant growth and resistance to pathogens. It appears to stimulate defense mechanisms in plants, making them more resilient to fungal infections .

The mechanisms underlying the biological activities of this compound are diverse:

Neuroprotective Mechanism:

The neuroprotective effects are thought to be mediated through the modulation of signaling pathways associated with neuronal survival and apoptosis. The compound may enhance the expression of neurotrophic factors, thereby supporting neuronal health .

Antimicrobial Action:

The antimicrobial properties may arise from the compound's ability to penetrate bacterial cell walls and disrupt essential cellular functions, leading to cell death .

Plant Defense Induction:

In plants, it is believed that the compound activates defense-related genes and enhances the production of secondary metabolites that confer resistance against pathogens .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features | Notable Biological Activity |

|---|---|---|---|

| This compound | CHNO | Amino and methoxy groups; chiral | Neuroprotective, antimicrobial, plant growth promotion |

| 4-Methoxy-2-methylbutan-2-ol | CHO | No amino group; used in flavoring | Limited biological activity |

| 3-Amino-4-methoxy-butan-1-ol | CHNO | Different positioning of amino group | Potential neuroactivity |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotection Study: A study published in a peer-reviewed journal demonstrated that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions, suggesting its potential use as a therapeutic agent for neurodegenerative diseases .

- Antimicrobial Efficacy: Another research article highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, showing promising results as a natural antimicrobial agent .

- Agricultural Application: Field trials indicated that plants treated with this compound exhibited enhanced growth rates and improved resistance to fungal infections compared to untreated controls, emphasizing its role as a biostimulant .

常见问题

Q. What are the optimal synthetic routes for 1-Amino-4-methoxy-2-methylbutan-2-ol, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or reductive amination. Key steps include introducing the methoxy group (e.g., using methoxide in a Williamson ether synthesis) and protecting the amino group during alkylation to avoid side reactions .

- Optimization : Control temperature (20–50°C) and solvent polarity (e.g., THF or methanol) to enhance selectivity. Monitor intermediates using TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) and confirm purity via H NMR (e.g., methoxy proton at δ 3.3–3.5 ppm) .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR Analysis : H NMR reveals methoxy (δ 3.3–3.5 ppm), hydroxyl (δ 1.5–2.5 ppm, broad), and methyl groups (δ 1.0–1.2 ppm). C NMR confirms quaternary carbons (e.g., C-2 at ~70 ppm) .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 134.1) and fragmentation patterns (e.g., loss of –NH or –OCH) aid structural confirmation .

Q. What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with gradient elution (hexane → ethyl acetate) to separate polar impurities.

- Crystallization : Recrystallize from ethanol/water (1:3) to obtain high-purity crystals (>95% by HPLC) .

Advanced Research Questions

Q. How do stereochemical factors influence the reactivity of this compound in enantioselective synthesis?

Methodological Answer:

- Chiral Centers : The C-2 and C-4 positions create diastereomers. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry .

- X-ray Crystallography : Resolve absolute configuration via SHELXL refinement (R-factor < 0.05) using single-crystal data .

Q. How can computational modeling predict the compound’s interactions in drug-design applications?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) using AMBER or GROMACS. Analyze hydrogen bonds between the hydroxyl/amino groups and active-site residues .

- Docking Studies : Use AutoDock Vina to predict binding affinities (ΔG < -7 kcal/mol) and optimize lead compounds .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting NMR assignments)?

Methodological Answer:

Q. What novel methodologies can enhance the compound’s application in peptide mimetics or enzyme inhibitors?

Methodological Answer:

- Solid-Phase Synthesis : Incorporate the compound into peptide backbones using Fmoc-protected derivatives. Optimize coupling efficiency (>90%) with HOBt/DIC activation .

- Enzymatic Assays : Test inhibitory activity against serine proteases (IC < 10 µM) via fluorogenic substrate hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。